(S)-2-methyl-5-(2-(oxiran-2-ylmethoxy)phenyl)-2H-tetrazole
Description
(S)-2-methyl-5-(2-(oxiran-2-ylmethoxy)phenyl)-2H-tetrazole is a tetrazole derivative characterized by:
- Tetrazole core: A five-membered aromatic ring with four nitrogen atoms, substituted at the 2-position with a methyl group and at the 5-position with a phenyl ring.
- Epoxide substituent: The phenyl group is functionalized with an oxiran-2-ylmethoxy (epoxide-containing methoxy) group.
- Stereochemistry: The (S)-configuration at the epoxide ring introduces chirality, which may influence biological activity and metabolic interactions.
Properties
IUPAC Name |
2-methyl-5-[2-[[(2S)-oxiran-2-yl]methoxy]phenyl]tetrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N4O2/c1-15-13-11(12-14-15)9-4-2-3-5-10(9)17-7-8-6-16-8/h2-5,8H,6-7H2,1H3/t8-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJXRFVPNTLQJJL-QMMMGPOBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1N=C(N=N1)C2=CC=CC=C2OCC3CO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1N=C(N=N1)C2=CC=CC=C2OC[C@@H]3CO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (S)-2-methyl-5-(2-(oxiran-2-ylmethoxy)phenyl)-2H-tetrazole typically involves multiple steps:
Formation of the Oxirane Group: The oxirane group can be introduced via epoxidation of an appropriate alkene precursor using reagents such as m-chloroperoxybenzoic acid (mCPBA).
Tetrazole Ring Formation: The tetrazole ring can be synthesized through cycloaddition reactions involving azides and nitriles under specific conditions, often using catalysts like copper(I) iodide.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Types of Reactions:
Oxidation: The oxirane group can undergo oxidation reactions to form diols.
Reduction: Reduction of the tetrazole ring can lead to the formation of amines.
Substitution: The oxirane group is susceptible to nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like osmium tetroxide (OsO4) or hydrogen peroxide (H2O2) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are commonly employed.
Substitution: Nucleophiles like amines or thiols can react with the oxirane group under mild conditions.
Major Products:
Diols: from oxidation of the oxirane group.
Amines: from reduction of the tetrazole ring.
Substituted derivatives: from nucleophilic substitution reactions.
Scientific Research Applications
(S)-2-methyl-5-(2-(oxiran-2-ylmethoxy)phenyl)-2H-tetrazole has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound’s unique structural features make it suitable for the development of advanced materials with specific properties.
Biological Studies: It can be used to study the interactions of tetrazole and oxirane-containing compounds with biological systems.
Mechanism of Action
The mechanism of action of (S)-2-methyl-5-(2-(oxiran-2-ylmethoxy)phenyl)-2H-tetrazole involves its interaction with molecular targets through its functional groups:
Oxirane Group: The oxirane group can form covalent bonds with nucleophilic sites in biomolecules, potentially leading to biological activity.
Tetrazole Ring: The tetrazole ring can interact with various enzymes and receptors, influencing biological pathways.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features
The following table summarizes key structural differences between the target compound and related tetrazole derivatives:
Key Observations:
- Epoxide vs. Nitro/Isoxazole : The target compound’s epoxide group distinguishes it from analogs with nitro or isoxazole substituents, which are electron-withdrawing and may alter electronic properties or metabolic stability .
- Benzoxazole vs. Epoxide : Benzoxazole-containing tetrazoles exhibit broad antimicrobial activity, suggesting that the target’s epoxide might confer distinct reactivity (e.g., covalent binding to proteins) .
Challenges:
- The epoxide group in the target compound may require protective strategies during synthesis to prevent ring-opening reactions.
Pharmacological and Physicochemical Properties
- Thermodynamic Stability : Tetrazoles generally exhibit high thermal stability, but the epoxide’s strain may make the target compound more reactive under acidic or basic conditions .
Biological Activity
(S)-2-methyl-5-(2-(oxiran-2-ylmethoxy)phenyl)-2H-tetrazole is a compound of significant interest in medicinal chemistry due to its unique structural features, which include a tetrazole ring and an oxirane group. This article explores the biological activity of this compound, its synthesis, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.
Overview of the Compound
- IUPAC Name : 2-methyl-5-[2-[[(2S)-oxiran-2-yl]methoxy]phenyl]tetrazole
- Chemical Formula : C11H12N4O2
- CAS Number : 391926-60-6
The compound's structure allows it to interact with various biological targets, making it a candidate for further research in pharmacology.
The biological activity of this compound is primarily attributed to its functional groups:
- Oxirane Group : This epoxide can form covalent bonds with nucleophilic sites in proteins and nucleic acids, potentially leading to alterations in cellular functions.
- Tetrazole Ring : The tetrazole moiety is known for its ability to interact with enzymes and receptors, influencing various biological pathways including anti-inflammatory and antimicrobial responses .
Antimicrobial Properties
Research has shown that tetrazole derivatives exhibit a broad spectrum of antimicrobial activity. For instance:
- A series of tetrazole compounds demonstrated significant antibacterial effects against various strains, including Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) lower than those of standard antibiotics such as ciprofloxacin .
- In vitro studies indicated that certain synthesized tetrazoles had potent antifungal activity against pathogens like Candida albicans and exhibited moderate activity against Pseudomonas aeruginosa and Klebsiella pneumoniae .
Anti-inflammatory and Analgesic Effects
Tetrazole derivatives are also noted for their anti-inflammatory properties. Compounds similar to this compound have been reported to reduce inflammation markers in various models, suggesting potential applications in treating inflammatory diseases .
Case Studies
- Antibacterial Activity Evaluation :
| Compound | Target Bacteria | Zone of Inhibition (mm) |
|---|---|---|
| Compound 24 | E. coli | 25 |
| Ampicillin | E. coli | 20 |
| Ciprofloxacin | E. coli | 30 |
- Anti-inflammatory Studies :
Synthesis Methods
The synthesis of this compound typically involves:
- Formation of the Oxirane Group : Achieved via epoxidation using m-chloroperoxybenzoic acid (mCPBA).
- Tetrazole Ring Formation : Synthesized through cycloaddition reactions involving azides and nitriles, often facilitated by catalysts such as copper(I) iodide.
Q & A
Q. What synthetic methodologies are reported for preparing (S)-2-methyl-5-(2-(oxiran-2-ylmethoxy)phenyl)-2H-tetrazole?
- Answer: Two primary routes are documented: (i) Cross-coupling of N-H free tetrazoles with boronic acids using O₂ (1 atm) as an oxidizer, achieving moderate yields (50–70%) . (ii) Metal-free coupling under thermic or microwave activation with bases like K₂CO₃, yielding 7–67% with high regioselectivity . Both methods require rigorous purification (e.g., column chromatography) to isolate the enantiomerically pure (S)-form.
Q. Which spectroscopic techniques confirm the structural integrity of this compound?
- Answer: Essential techniques include:
- ¹H/¹³C NMR to verify substitution patterns (e.g., epoxide methoxy protons at δ ~3.5–4.5 ppm) .
- IR spectroscopy to identify tetrazole (C=N stretches ~1600 cm⁻¹) and epoxide (C-O-C ~1250 cm⁻¹) groups .
- X-ray crystallography for absolute configuration determination, refined using SHELX software .
Q. How is the enantiomeric purity of the (S)-configured compound validated?
- Answer:
- Chiral HPLC (e.g., Chiralpak IA column) to separate enantiomers .
- X-ray diffraction with SHELXL refinement to confirm stereochemistry .
- Circular dichroism (CD) for supplementary evidence if crystallization fails .
Advanced Research Questions
Q. How can researchers optimize reaction conditions to improve yields in metal-free synthesis?
- Answer:
- Microwave activation enhances yields (up to 67% vs. 30% under thermal conditions) by accelerating reaction kinetics .
- Base screening (e.g., Et₃N vs. K₂CO₃) and solvent polarity adjustments (e.g., DMF vs. ethanol) improve regioselectivity .
- Design of Experiments (DoE) models (e.g., factorial design) identify optimal temperature and catalyst ratios .
Q. What strategies resolve discrepancies between computational and experimental NMR data?
- Answer:
- DFT calculations (B3LYP/6-31G*) with explicit solvent models (e.g., PCM for DMSO) improve chemical shift predictions .
- Variable-temperature NMR probes dynamic effects (e.g., tautomerism) .
- COSY/NOESY experiments clarify through-space interactions in crowded aromatic regions .
Q. How does the epoxide moiety influence reactivity in nucleophilic ring-opening reactions?
- Answer:
- The epoxide undergoes regioselective attack at the less hindered carbon due to steric effects from the tetrazole-phenyl group .
- Kinetic studies (e.g., with amines or thiols) under varied pH and nucleophile concentrations map reactivity trends .
- DFT-based transition-state modeling predicts preferential attack pathways .
Q. What pharmacological screening approaches are suitable for this compound?
- Answer:
- ACAT inhibition assays using liver microsomes (IC₅₀ determination; cf. 5–75 nM for electron-donating substituents in analogs) .
- Cytotoxicity screening (e.g., MTT assays) to assess adrenocortical toxicity risks observed in related tetrazoles .
- Molecular docking against target proteins (e.g., angiotensin II receptors) to predict binding modes .
Q. How can computational tools predict metabolic stability?
- Answer:
- ADMET predictors (SwissADME, pkCSM) estimate hepatic clearance and CYP450 interactions .
- Molecular dynamics simulations model epoxide ring-opening in hepatic microsomes .
- In vitro microsomal assays validate predictions using human liver microsomes + NADPH .
Q. What methodologies address low synthesis reproducibility across labs?
- Answer:
Q. How does tetrazole tautomerism affect spectroscopic characterization?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
